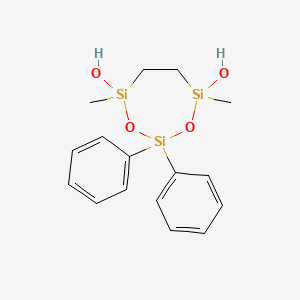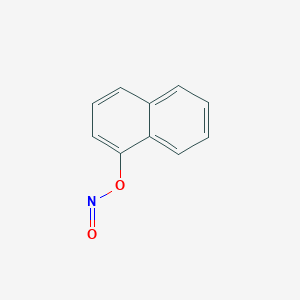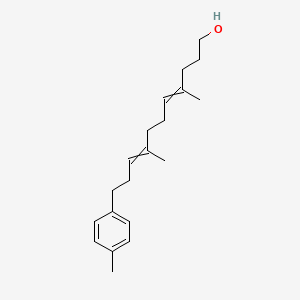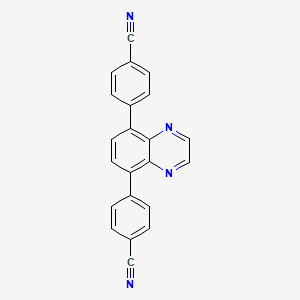
4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol is a chemical compound known for its unique structure and properties. This compound features a dioxatrisilepane ring system with two phenyl groups and two methyl groups attached, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol typically involves multiple steps, including the formation of the dioxatrisilepane ring and the introduction of the phenyl and methyl groups. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organosilicon reagents and catalysts to facilitate the formation of the desired structure. Industrial production methods may employ similar strategies but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context of its application. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4,7-Dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane-4,7-diol can be compared with other similar compounds, such as:
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Known for its use in organic light-emitting diodes (OLEDs) and other electronic applications.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Commonly used in cell viability assays.
(4R,5R)-2,2-Dimethyl-α,α,α,α-tetraphenyldioxolane-4,5-dimethanol: Used in asymmetric synthesis and as a chiral ligand. The uniqueness of this compound lies in its specific ring structure and the presence of both phenyl and methyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
920033-45-0 |
|---|---|
Molekularformel |
C16H22O4Si3 |
Molekulargewicht |
362.60 g/mol |
IUPAC-Name |
4,7-dihydroxy-4,7-dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C16H22O4Si3/c1-21(17)13-14-22(2,18)20-23(19-21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
InChI-Schlüssel |
PBCZFVAHFJKZCR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
![3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12621892.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)
![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)

![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)
![N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B12621924.png)

![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)

